Calcium bisulfite

Descripción general

Descripción

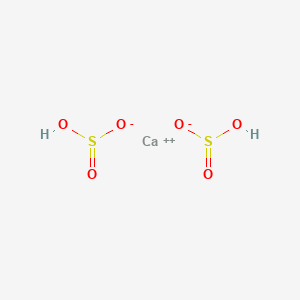

Calcium bisulfite, also known as calcium hydrogen sulfite, is an inorganic compound with the chemical formula Ca(HSO₃)₂. It is the salt of a calcium cation and a bisulfite anion. This compound is commonly used as a preservative in the food industry under the E number E227 and plays a significant role in the sulfite process for producing paper from wood chips .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium bisulfite can be synthesized by treating lime (calcium hydroxide, Ca(OH)₂) with an excess of sulfur dioxide (SO₂) and water. The reaction proceeds as follows: [ \text{Ca(OH)}_2 + 2\text{SO}_2 \rightarrow \text{Ca(HSO}_3)_2 ]

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using a similar method. Lime is reacted with sulfur dioxide in a controlled environment to ensure the complete conversion of lime to this compound. The resulting solution is typically green to yellow and opaque .

Types of Reactions:

-

Oxidation: this compound can undergo oxidation to form calcium sulfate. This reaction is particularly important in the wet limestone scrubbing process used to remove sulfur dioxide from waste gases. [ \text{Ca(HSO}_3)_2 + \text{O}_2 \rightarrow \text{CaSO}_4 + \text{H}_2\text{O} ]

-

Reduction: In the presence of reducing agents, this compound can be reduced to calcium sulfite. [ \text{Ca(HSO}_3)_2 + \text{H}_2 \rightarrow \text{CaSO}_3 + \text{H}_2\text{O} ]

-

Substitution: this compound can react with other compounds to form various products. For example, it can react with sodium hydroxide to form sodium bisulfite and calcium hydroxide. [ \text{Ca(HSO}_3)_2 + 2\text{NaOH} \rightarrow 2\text{NaHSO}_3 + \text{Ca(OH)}_2 ]

Common Reagents and Conditions:

Reduction: Hydrogen gas or other reducing agents.

Substitution: Sodium hydroxide or other bases.

Major Products:

Oxidation: Calcium sulfate (gypsum).

Reduction: Calcium sulfite.

Substitution: Sodium bisulfite and calcium hydroxide.

Aplicaciones Científicas De Investigación

Paper Production

Calcium bisulfite plays a crucial role in the sulfite pulping process for producing paper from wood chips. It serves as a cooking agent that helps in breaking down lignin, facilitating the extraction of cellulose fibers. This process is essential for generating high-quality pulp while minimizing environmental impact.

- Process Overview :

- Wood chips are treated with this compound cooking liquor.

- The reaction results in the hydrolysis of hemicellulose and lignin, yielding cellulose.

Biofuel Production

In the context of biofuel production, this compound is utilized in mild bisulfite treatment methods to enhance sugar yield from timber. This process not only increases efficiency but also reduces transportation costs associated with shipping wood to ethanol plants.

| Application | Benefits | Source |

|---|---|---|

| Paper Production | High-quality pulp production | |

| Biofuel Production | Increased sugar yield efficiency |

Food Preservation

This compound is recognized as a food additive (E227) and is employed primarily as a preservative. It helps in preventing spoilage by inhibiting microbial growth, particularly in products like dried fruits and beverages.

- Case Study : In brined cherries, this compound is used to extend shelf life by reducing microbial activity. However, certain fungi can still thrive in its presence, leading to spoilage.

| Food Product | Application | Microbial Concerns |

|---|---|---|

| Dried Fruits | Preservative | Fungal spoilage (e.g., Aspergillus niger) |

| Brined Cherries | Shelf-life extension | Polygalacturonase-producing fungi |

Environmental Applications

This compound is also utilized in flue gas desulfurization processes to reduce sulfur dioxide emissions from industrial sources. The oxidation of this compound can effectively convert it into calcium sulfate (gypsum), which can be used in construction materials.

- Research Findings : Studies indicate that the presence of catalysts can enhance the efficiency of this compound oxidation during flue gas treatment, thereby improving overall emission control strategies.

| Environmental Application | Description | Research Findings |

|---|---|---|

| Flue Gas Desulfurization | Reduces SO₂ emissions | Catalysts improve oxidation efficiency |

Regulatory Insights

The use of this compound as a food additive has been evaluated by regulatory bodies such as the European Food Safety Authority (EFSA). Its safety profile has been established through rigorous assessments, confirming its suitability for use in various food products.

Mecanismo De Acción

Calcium bisulfite exerts its effects primarily through its ability to release sulfur dioxide. In aqueous solutions, it behaves like an acid, releasing bisulfite ions that can react with various compounds. The bisulfite ions can undergo oxidation to form sulfate ions, which are then converted to gypsum in the presence of calcium ions . This process is catalyzed by various metal ions, enhancing the reaction rate .

Comparación Con Compuestos Similares

- Sodium bisulfite (NaHSO₃)

- Potassium bisulfite (KHSO₃)

- Ammonium bisulfite (NH₄HSO₃)

Comparison:

- Sodium bisulfite: Similar to calcium bisulfite, sodium bisulfite is used as a preservative and in the sulfite process. it is more soluble in water and is often preferred in applications requiring higher solubility.

- Potassium bisulfite: Also used as a preservative and in the sulfite process, potassium bisulfite has similar properties to sodium bisulfite but is less commonly used due to its higher cost.

- Ammonium bisulfite: Used in the sulfite process and as a reducing agent in various chemical reactions. It is more volatile than this compound and is often used in applications requiring a gaseous reducing agent .

This compound is unique in its application in the wet limestone scrubbing process and its role in increasing sugar yield efficiency in biofuel production .

Actividad Biológica

Calcium bisulfite (Ca(HSO₃)₂), also known as calcium hydrogen sulfite, is an inorganic compound primarily used as a food preservative and in various industrial applications. Its biological activity has garnered interest due to its potential roles in food safety, environmental applications, and health implications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on biological systems, and relevant case studies.

This compound exists in equilibrium with bisulfite ions in aqueous solutions. At physiological pH, it dissociates to release bisulfite ions (HSO₃⁻), which are known for their reducing properties. These ions can react with various biological molecules, affecting their structure and function. The primary mechanisms through which this compound exhibits biological activity include:

- Antimicrobial Activity : Bisulfite ions can inhibit the growth of bacteria and fungi by disrupting cellular functions and damaging microbial cell walls.

- Antioxidant Properties : this compound can act as a reducing agent, neutralizing free radicals and preventing oxidative stress in biological systems.

- Preservative Action : In food applications, it prevents spoilage by inhibiting enzymatic browning and microbial growth.

Biological Activity Evaluation

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial effects, antioxidant capacity, and safety as a food additive.

Antimicrobial Activity

A study conducted by the European Food Safety Authority (EFSA) assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated that this compound effectively inhibited the growth of common foodborne pathogens such as Escherichia coli and Salmonella spp. at concentrations typically used in food preservation .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 100 mg/L | EFSA Report |

| Salmonella spp. | 150 mg/L | EFSA Report |

| Listeria monocytogenes | 200 mg/L | EFSA Report |

Antioxidant Activity

This compound's role as an antioxidant has been explored in various contexts. Research indicates that it can effectively scavenge free radicals, thereby protecting cells from oxidative damage. A study showed that this compound demonstrated significant antioxidant activity in vitro, comparable to other known antioxidants like ascorbic acid .

Case Studies

- Food Preservation : In a controlled trial assessing the effectiveness of this compound as a preservative in fruit juices, researchers found that its application significantly reduced microbial load and extended shelf life without adversely affecting sensory qualities .

- Environmental Applications : A study investigated the use of this compound in wastewater treatment processes. The compound was shown to effectively reduce sulfur compounds, thus improving water quality and reducing odor emissions from treatment facilities .

- Health Implications : While generally recognized as safe when used within regulatory limits, concerns regarding hypersensitivity reactions have been documented. A case study highlighted an individual who experienced respiratory issues after exposure to high levels of sulfites, prompting further investigation into safety thresholds for sensitive populations .

Propiedades

IUPAC Name |

calcium;hydrogen sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2H2O3S/c;2*1-4(2)3/h;2*(H2,1,2,3)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGQIQHJMRUCRM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)[O-].OS(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(HSO3)2, CaH2O6S2 | |

| Record name | CALCIUM HYDROGEN SULFITE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM BISULPHITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50889620 | |

| Record name | Sulfurous acid, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium hydrogen sulfite, solution appears as a colorless to yellow aqueous solution with an odor of sulfur dioxide. Corrosive to metals., Clear greenish-yellow aqueous solution having a distinct odour of sulphur dioxide | |

| Record name | CALCIUM HYDROGEN SULFITE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM BISULPHITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

13780-03-5 | |

| Record name | CALCIUM HYDROGEN SULFITE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium bisulfite, solution | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013780035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfurous acid, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium hydrogensulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM BISULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNM7K02JP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.